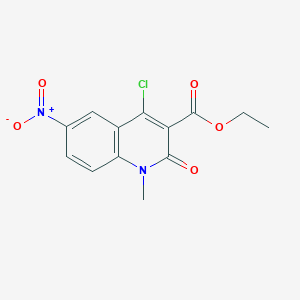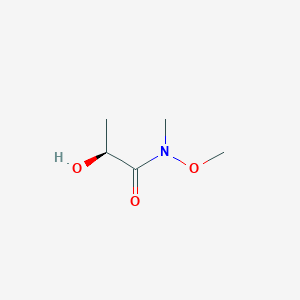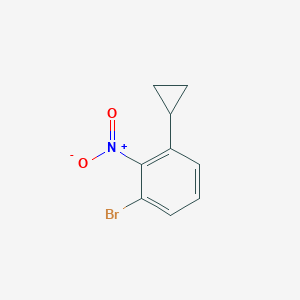
Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O5 and its molecular weight is 310.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyridazinoquinoxalines : It is utilized in synthesizing various 3-(aryldiazinyl)-2-methylpyrido[2,3-f]quinoxalines, which are significant in chemical research (Zahra et al., 2007).
Creation of Novel 3-Substituted 1-Alkyl-4-Oxo-1,4-Dihydropyridazino Compounds : It aids in the synthesis of these compounds, which have potential applications in various scientific fields (Kurasawa et al., 2000).
Study of Reactions with Phosphorus Oxychloride : It's used to study the reactions of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, important for understanding chemical reactions and compound synthesis (Ukrainets et al., 2009).
Synthesis of 4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid : It plays a role in synthesizing this specific acid, which has applications in chemical research (Ukrainets et al., 2006).
Tosylating Agent Properties : It exhibits properties as a tosylating agent, useful in various chemical syntheses (Ukrainets et al., 2008).
Broad Antibacterial Applications : It's effective as a broad antibacterial agent, active in experimental infections, showing potential for systemic infection treatments (Goueffon et al., 1981).
Potential Antimicrobial Drug Applications : This compound has potential applications as an antimicrobial drug (Glushkov et al., 1997).
Anti-Inflammatory Activity : It exhibits anti-inflammatory activity, which is important for medical research (Ukrainets et al., 2006).
Antiprotozoal Activity : The compound has demonstrated antiprotozoal activity, making it significant in the field of infectious diseases (Davydova et al., 1991).
Nervous System Effects : It has been studied for its impact on the central nervous system, specifically causing loss of motor control in mice, indicating its neurotoxic properties (Hung et al., 1985).
Alkylation Studies : The compound is used in alkylation studies, particularly the alkylation of 4-substituted ethyl 2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, relevant in organic chemistry (Ukrainets et al., 2006).
Antibacterial Agent : Some of its derivatives have shown moderate antibacterial activity against pathogens like Staphylococcus aureus, Bacillus cereus, and Escherichia coli (Balaji et al., 2013).
Anticancer Activity : Certain derivatives have shown strong anticancer activity, especially against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Synthesizing Various Compounds : It is useful in synthesizing a range of compounds, contributing to the diversity of chemical synthesis (Ukrainets et al., 2007).
Biological Activities : Derivatives of ethyl 4-oxoquinoline-3-carboxylate show a variety of biological activities, relevant in biomedical research (Rimarčík et al., 2011).
Antifungal Activity : Some of its compounds exhibit antifungal activity against organisms like C. albicans, important in the study of infectious diseases (Farrayeh et al., 2013).
properties
IUPAC Name |
ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5/c1-3-21-13(18)10-11(14)8-6-7(16(19)20)4-5-9(8)15(2)12(10)17/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWRPLDEZCUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[(3,5-Dicarboxyphenyl)methyldisulfanyl]methyl]benzene-1,3-dicarboxylic acid](/img/structure/B8143027.png)

![3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide](/img/structure/B8143032.png)




![[5-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8143068.png)





![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B8143114.png)